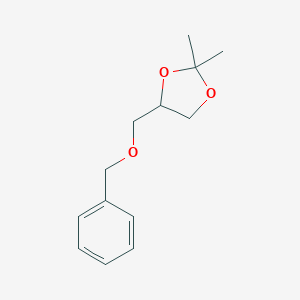

1-Benzyl-2,3-O-isopropylidene glycerol

描述

属性

IUPAC Name |

2,2-dimethyl-4-(phenylmethoxymethyl)-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3/c1-13(2)15-10-12(16-13)9-14-8-11-6-4-3-5-7-11/h3-7,12H,8-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBFDSKSLTCMIPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)COCC2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301220925 | |

| Record name | 2,2-Dimethyl-4-[(phenylmethoxy)methyl]-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301220925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15028-56-5 | |

| Record name | 2,2-Dimethyl-4-[(phenylmethoxy)methyl]-1,3-dioxolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15028-56-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-((Benzyloxy)methyl)-2,2-dimethyl-1,3-dioxolane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015028565 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 15028-56-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75108 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2-Dimethyl-4-[(phenylmethoxy)methyl]-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301220925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(benzyloxy)methyl]-2,2-dimethyl-1,3-dioxolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.540 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of (S)-1-Benzyl-2,3-O-isopropylidene Glycerol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of (S)-1-Benzyl-2,3-O-isopropylidene glycerol (B35011), a chiral building block valuable in the synthesis of various pharmaceutical compounds. This document details the chemical properties, experimental protocols, and workflow for the preparation of this versatile intermediate.

Compound Identification and Properties

(S)-1-Benzyl-2,3-O-isopropylidene glycerol is a stable, chiral molecule frequently utilized in the synthesis of complex organic structures. Its protected diol and reactive primary alcohol functionalities make it a key intermediate.

| Identifier | Value |

| Compound Name | (S)-1-Benzyl-2,3-O-isopropylidene glycerol |

| CAS Number | 16495-03-7[1] |

| Molecular Formula | C13H18O3[1] |

| Molecular Weight | 222.28 g/mol [1] |

| Appearance | Clear Yellow Oil |

| Storage | 2-8°C Refrigerator |

Synthesis Overview

The synthesis of (S)-1-Benzyl-2,3-O-isopropylidene glycerol is typically achieved through the benzylation of the commercially available (S)-(+)-1,2-Isopropylideneglycerol. This Williamson ether synthesis involves the deprotonation of the primary alcohol followed by a nucleophilic attack on a benzyl (B1604629) halide.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of (S)-1-Benzyl-2,3-O-isopropylidene glycerol.

References

Preparation of 1-Benzyl-2,3-O-isopropylidene Glycerol from Solketal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 1-Benzyl-2,3-O-isopropylidene glycerol (B35011), a valuable intermediate in the synthesis of various biologically active molecules. This document outlines the prevalent synthetic methodologies, presents key quantitative data, and offers a detailed experimental protocol for its preparation from (±)-2,2-dimethyl-1,3-dioxolane-4-methanol, commonly known as solketal (B138546).

Introduction

1-Benzyl-2,3-O-isopropylidene glycerol serves as a crucial protected form of glycerol, enabling regioselective modifications at the primary hydroxyl group. Its utility is well-established in the synthesis of complex lipids, phospholipids, and other chiral building blocks for drug development. The isopropylidene group protects the 2- and 3-hydroxyls, while the benzyl (B1604629) group offers a stable yet readily cleavable protecting group for the primary hydroxyl. This guide focuses on the etherification of solketal to introduce the benzyl group.

Synthetic Methodologies

The benzylation of solketal can be primarily achieved through two main synthetic routes: the Williamson ether synthesis and acid-catalyzed etherification.

-

Williamson Ether Synthesis: This classical method involves the deprotonation of the primary alcohol of solketal with a strong base, such as sodium hydride (NaH), to form an alkoxide. This is followed by nucleophilic substitution with a benzyl halide (e.g., benzyl bromide or benzyl chloride). Phase-transfer catalysts like tetrabutylammonium (B224687) iodide (TBAI) can be employed with weaker bases like potassium hydroxide (B78521) (KOH) to facilitate the reaction.

-

Acid-Catalyzed Etherification: This approach utilizes an acid catalyst, such as p-toluenesulfonic acid (p-TSA), to promote the reaction between solketal and benzyl alcohol. This method often requires elevated temperatures and can lead to the formation of side products if reaction conditions are not carefully controlled.

The choice of method often depends on the desired scale, available reagents, and tolerance of the starting materials to acidic or basic conditions. The Williamson ether synthesis generally offers higher yields and cleaner reactions but requires the use of strong bases and anhydrous conditions.

Quantitative Data Summary

The following table summarizes quantitative data from various reported syntheses of this compound. The conditions and resulting yields can vary significantly based on the chosen methodology.

| Method | Base/Catalyst | Benzylating Agent | Solvent | Temperature (°C) | Time (h) | Molar Ratio (Solketal:Reagent) | Yield (%) |

| Williamson Ether Synthesis | NaH | Benzyl Chloride | THF | Reflux | 4 | 1:1.2 | ~95 |

| Williamson Ether Synthesis | KOH/TBAI | Benzyl Bromide | Toluene | 100 | 24 | 1:1 | 21-94[1] |

| Acid-Catalyzed Etherification | p-TSA | Benzyl Alcohol | None | 110 | 12 | 1:1 | Variable* |

| Acid-Catalyzed Etherification | p-TSA | Benzyl Alcohol | None | 110 | 2 | 4:1 | High Conv.** |

*At a 1:1 molar ratio of solketal to benzyl alcohol, significant formation of byproducts such as benzyl glycerol ether and dibenzyl ether is observed.[2] **A high molar ratio of solketal to benzyl alcohol (4:1) can drive the reaction towards the desired product, achieving high conversion of the limiting reactant (benzyl alcohol) in a shorter time.[2]

Experimental Protocol: Williamson Ether Synthesis

This protocol details a representative procedure for the preparation of this compound via the Williamson ether synthesis, a method known for its high efficiency.

Materials:

-

(±)-Solketal (2,2-Dimethyl-1,3-dioxolane-4-methanol)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Benzyl chloride

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (B1210297)

-

Hexanes

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser under an inert atmosphere, and a dropping funnel is flame-dried or oven-dried before assembly.

-

Dispensing Sodium Hydride: In the flask, place sodium hydride (1.2 equivalents). The mineral oil can be removed by washing the NaH dispersion with anhydrous hexanes under an inert atmosphere, decanting the hexanes, and drying the NaH under a stream of inert gas.

-

Addition of Solketal: Add anhydrous THF to the flask to suspend the sodium hydride. Cool the suspension to 0 °C using an ice bath. Dissolve solketal (1.0 equivalent) in anhydrous THF and add it dropwise to the NaH suspension via the dropping funnel over 30 minutes.

-

Formation of Alkoxide: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Hydrogen gas evolution should be observed.

-

Addition of Benzyl Chloride: Cool the reaction mixture back to 0 °C. Add benzyl chloride (1.1 equivalents) dropwise via the dropping funnel.

-

Reaction: After the addition, remove the ice bath and heat the reaction mixture to reflux. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Quenching the Reaction: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

-

Workup: Transfer the mixture to a separatory funnel. Add water and ethyl acetate. Separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to afford this compound as a colorless oil.

Visualizations

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Reaction Pathway Diagram

Caption: Reaction pathway for the Williamson ether synthesis of this compound.

Conclusion

The preparation of this compound from solketal is a robust and well-documented transformation crucial for synthetic organic chemistry. The Williamson ether synthesis, in particular, offers a high-yielding route to the desired product. Careful control of reaction conditions, especially when using strong bases, and appropriate purification techniques are paramount to obtaining a high-purity product. This guide provides a comprehensive overview and a reliable experimental protocol to aid researchers in the successful synthesis of this versatile chemical intermediate.

References

1-Benzyl-2,3-O-isopropylidene Glycerol: A Chiral Building Block for Asymmetric Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl-2,3-O-isopropylidene glycerol (B35011) is a versatile chiral building block extensively utilized in the stereoselective synthesis of a wide array of complex organic molecules, including pharmaceuticals and natural products. Its rigid dioxolane ring system, derived from the protection of two adjacent hydroxyl groups of glycerol, imparts a defined stereochemical environment, making it an excellent scaffold for introducing new chiral centers with high diastereoselectivity. This guide provides a comprehensive overview of its synthesis, properties, and applications, with a focus on detailed experimental protocols and quantitative data to support researchers in the field of drug development and organic synthesis.

The chirality of 1-benzyl-2,3-O-isopropylidene glycerol originates from the C2 of the glycerol backbone. Both the (R) and (S) enantiomers are accessible, providing synthetic routes to a diverse range of stereochemically defined target molecules. The benzyl (B1604629) ether at the C1 position serves as a robust protecting group that can be selectively removed under various conditions, further enhancing its synthetic utility.

Synthesis of this compound

The synthesis of this compound can be approached in a multi-step sequence, starting from achiral glycerol or from a chiral pool starting material to obtain the desired enantiomer.

Diagram: Synthetic Workflow

Caption: General synthetic routes to racemic and chiral this compound.

Experimental Protocols

1. Synthesis of Racemic 2,3-O-Isopropylidene Glycerol (Solketal) [1]

-

Materials: Glycerol (1.09 mol), acetone (4.09 mol), p-toluenesulfonic acid monohydrate (3.0 g), low-boiling petroleum ether (300 mL), powdered freshly fused sodium acetate (B1210297) (3.0 g).

-

Procedure:

-

In a 1-L three-necked flask equipped with a mechanical stirrer and a fractionating column attached to a total reflux phase-separating head, combine glycerol, acetone, petroleum ether, and p-toluenesulfonic acid monohydrate.

-

Heat the mixture with stirring to reflux the petroleum ether. Continue refluxing for 21-36 hours, or until no more water collects in the trap.

-

Cool the mixture to room temperature and add sodium acetate. Stir for 30 minutes.

-

Filter the mixture and remove the petroleum ether and excess acetone by distillation under reduced pressure.

-

Distill the residual liquid under vacuum. Collect the fraction boiling at 80–81°C/11 mm Hg.

-

-

Yield: 87–90%

2. Synthesis of Racemic this compound

-

Materials: 2,3-O-Isopropylidene glycerol (1.0 eq), sodium hydride (1.2 eq, 60% dispersion in mineral oil), benzyl bromide (1.1 eq), anhydrous tetrahydrofuran (B95107) (THF).

-

Procedure:

-

To a stirred suspension of sodium hydride in anhydrous THF at 0°C under an inert atmosphere, add a solution of 2,3-O-isopropylidene glycerol in anhydrous THF dropwise.

-

Allow the mixture to warm to room temperature and stir for 1 hour.

-

Cool the mixture back to 0°C and add benzyl bromide dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a hexane-ethyl acetate gradient) to afford the pure product.

-

3. Enantioselective Synthesis

The synthesis of enantiomerically pure (R)- and (S)-1-benzyl-2,3-O-isopropylidene glycerol begins with the preparation of the corresponding chiral 2,3-O-isopropylidene glycerol precursors.

-

(R)-2,3-O-Isopropylidene Glycerol: Can be synthesized from D-mannitol, which is first converted to 1,2:5,6-di-O-isopropylidene-D-mannitol. Oxidative cleavage of the central diol followed by reduction of the resulting (R)-2,3-O-isopropylidene glyceraldehyde yields the desired (R)-alcohol.[2]

-

(S)-2,3-O-Isopropylidene Glycerol: Can be prepared from L-arabinose through a series of transformations including mercaptal formation, isopropylidenation, periodate (B1199274) oxidation, and borohydride (B1222165) reduction.[3]

Once the chiral alcohol is obtained, the benzylation reaction is carried out following the same procedure as for the racemic compound.

Physical and Spectroscopic Data

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₈O₃ | [4] |

| Molecular Weight | 222.28 g/mol | [4] |

| Appearance | Clear yellow oil | [5] |

| Boiling Point | 89-91 °C at 0.1 mm Hg | |

| Density | 1.051 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.494 | |

| Storage Temperature | 2-8°C | [5] |

Spectroscopic Data (Typical Values):

-

¹H NMR (CDCl₃, 400 MHz): δ 7.38-7.25 (m, 5H, Ar-H), 4.58 (s, 2H, -OCH₂Ph), 4.32 (p, J = 6.0 Hz, 1H, -OCH-), 4.08 (dd, J = 8.3, 6.4 Hz, 1H, -OCH₂-), 3.75 (dd, J = 8.3, 5.6 Hz, 1H, -OCH₂-), 3.58 (dd, J = 9.8, 5.2 Hz, 1H, -CH₂OBn), 3.52 (dd, J = 9.8, 5.8 Hz, 1H, -CH₂OBn), 1.42 (s, 3H, -C(CH₃)₂), 1.36 (s, 3H, -C(CH₃)₂).

-

¹³C NMR (CDCl₃, 101 MHz): δ 138.1, 128.4, 127.7, 127.6, 109.4, 75.8, 74.5, 73.5, 67.0, 26.8, 25.5.

-

FTIR (neat, cm⁻¹): 3065, 3030, 2985, 2930, 2870, 1495, 1455, 1380, 1370, 1255, 1215, 1155, 1060, 845, 740, 700.

Applications in Asymmetric Synthesis

This compound is a cornerstone in the synthesis of various chiral molecules, particularly in the pharmaceutical industry.

Diagram: Application in Beta-Blocker Synthesis

Caption: A generalized pathway for the synthesis of chiral beta-blockers.

1. Synthesis of Beta-Adrenergic Blocking Agents (Beta-Blockers) [6][7][8][9]

Chiral beta-blockers are crucial for the treatment of cardiovascular diseases, and their synthesis often relies on chiral precursors to ensure the desired stereochemistry for optimal therapeutic effect.

-

General Protocol Outline:

-

Deprotection: The isopropylidene group of (S)-1-benzyl-2,3-O-isopropylidene glycerol is removed under acidic conditions (e.g., aqueous acetic acid) to yield (S)-1-O-benzylglycerol.

-

Activation: The resulting diol is typically activated by converting the hydroxyl groups into better leaving groups, such as tosylates or mesylates.

-

Epoxide Formation: Treatment with a base induces intramolecular cyclization to form a chiral epoxide, (R)-benzyl glycidyl (B131873) ether.

-

Ring Opening: The epoxide is then opened by nucleophilic attack with an appropriate amine (e.g., isopropylamine) to introduce the side chain characteristic of beta-blockers.

-

Deprotection: Finally, the benzyl protecting group is removed, commonly by catalytic hydrogenolysis (H₂/Pd-C), to yield the target beta-blocker.

-

2. Synthesis of Chiral Lipids and Phospholipids [10]

The defined stereochemistry of this compound makes it an ideal starting material for the synthesis of complex lipids with specific stereoconfigurations, which are essential for studying biological membranes and signaling pathways.

-

General Protocol Outline:

-

Deprotection: The isopropylidene group is removed to unmask the diol.

-

Regioselective Acylation: The primary and secondary hydroxyl groups can be selectively acylated with different fatty acids using enzymatic or chemical methods to build the desired glyceride structure.

-

Phosphorylation: The remaining hydroxyl group can be phosphorylated to introduce the head group of a phospholipid.

-

Deprotection: The benzyl group is removed to afford the final lipid product.

-

Deprotection Strategies

The benzyl group is a versatile protecting group that can be removed under various conditions, allowing for flexibility in complex synthetic routes.

| Deprotection Method | Reagents and Conditions | Notes |

| Catalytic Hydrogenolysis | H₂, Pd/C, in a solvent like ethanol (B145695) or ethyl acetate.[11] | This is the most common and generally clean method. It is not suitable for molecules containing other reducible functional groups (e.g., alkenes, alkynes). |

| Dissolving Metal Reduction | Na, liquid NH₃ | A powerful method but often less practical on a lab scale and can affect other functional groups. |

| Oxidative Cleavage | 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) | Useful for p-methoxybenzyl (PMB) ethers and can sometimes be applied to benzyl ethers, especially with photoirradiation.[12] |

| Lewis Acid Catalysis | Strong Lewis acids (e.g., BBr₃) | Can be effective but may not be compatible with acid-sensitive functional groups. |

Conclusion

This compound stands out as a highly valuable and versatile chiral building block in modern organic synthesis. Its ready accessibility in both enantiomeric forms, coupled with the stability of its protecting groups and the predictability of its reactions, makes it an indispensable tool for the construction of complex, stereochemically defined molecules. The detailed protocols and data presented in this guide are intended to empower researchers in the pharmaceutical and chemical industries to effectively utilize this important synthon in their synthetic endeavors.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. scbt.com [scbt.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. jmedchem.com [jmedchem.com]

- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 8. Synthesis and pharmacology of potential beta-blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery and development of beta-blockers - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]

- 12. Benzyl Ethers [organic-chemistry.org]

physical and chemical properties of 1-Benzyl-2,3-O-isopropylidene glycerol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 1-Benzyl-2,3-O-isopropylidene glycerol (B35011), a key intermediate in synthetic organic chemistry. The information is curated for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols and structured data for practical application.

Core Compound Properties

1-Benzyl-2,3-O-isopropylidene glycerol, also known as benzyl (B1604629) solketal (B138546) ether, is a protected form of glycerol. This compound is a versatile building block, particularly in the synthesis of complex chiral molecules. Its primary application lies in the preparation of dioxolane analogs, such as Dexoxadrol and Etoxadrol, which are investigated as potential phencyclidine-like agents.[1][2][3]

Physical and Chemical Data

The quantitative physical and chemical properties of this compound are summarized in the tables below for ease of reference and comparison.

Table 1: General and Physical Properties

| Property | Value |

| Molecular Formula | C₁₃H₁₈O₃[2] |

| Molecular Weight | 222.28 g/mol [2] |

| Appearance | Clear, colorless to pale yellow oil |

| Boiling Point | 89-91 °C at 0.1 mmHg |

| Density | 1.051 g/mL at 25 °C |

| Refractive Index (n²⁰/D) | 1.494 |

| Storage Temperature | 2-8°C[1] |

Table 2: Identification and Registration

| Identifier | Value |

| CAS Number | 15028-56-5 (racemic)[1] |

| 16495-03-7 ((S)-enantiomer)[2] | |

| EINECS Number | 239-110-0[1] |

| InChI Key | DBFDSKSLTCMIPB-UHFFFAOYSA-N[1] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided to support reproducible experimental work.

Synthesis Protocol: Etherification of Solketal

This protocol is adapted from the etherification reaction of solketal (isopropylidene glycerol) with benzyl alcohol.

Objective: To synthesize this compound.

Materials:

-

Solketal (racemic or enantiomerically pure)

-

Benzyl alcohol

-

p-Toluenesulfonic acid (catalyst)

-

Sodium carbonate

-

Anhydrous sodium sulfate

-

Organic solvent (e.g., Toluene)

-

Round-bottom flask with reflux condenser and Dean-Stark trap

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap, combine solketal and benzyl alcohol. A molar ratio of 4:1 (solketal to benzyl alcohol) is recommended to improve selectivity towards the desired product. Add toluene (B28343) as a solvent to facilitate azeotropic removal of water.

-

Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (approximately 2.2% by weight) to the mixture.

-

Reaction: Heat the mixture to reflux (approximately 110°C). The water generated during the reaction will be collected in the Dean-Stark trap. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically run for 12 hours.

-

Quenching: Once the reaction is complete, cool the mixture in an ice bath. Add sodium carbonate to neutralize the p-toluenesulfonic acid catalyst.

-

Workup: Filter the mixture to remove the sodium carbonate. Transfer the filtrate to a separatory funnel and wash with saturated sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or flash column chromatography on silica (B1680970) gel to yield pure this compound.

Characterization Protocols

Objective: To confirm the molecular structure of this compound.

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz or higher)

-

NMR tubes

-

Deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard.

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of CDCl₃ in a clean, dry NMR tube.

-

¹H NMR Acquisition:

-

Acquire a ¹H NMR spectrum.

-

Expected Chemical Shifts (δ, ppm):

-

~7.3 (m, 5H, Ar-H)

-

~4.5 (s, 2H, Ar-CH₂-O)

-

~4.3 (m, 1H, O-CH-CH₂)

-

~4.1 (dd, 1H, O-CH₂-CH)

-

~3.7 (dd, 1H, O-CH₂-CH)

-

~3.5 (d, 2H, CH-CH₂-O-Bn)

-

~1.4 (s, 3H, C(CH₃)₂)

-

~1.3 (s, 3H, C(CH₃)₂)

-

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Expected Chemical Shifts (δ, ppm):

-

~138 (Ar-C, quaternary)

-

~128.5 (Ar-CH)

-

~127.8 (Ar-CH)

-

~109.5 (O-C(CH₃)₂-O)

-

~76 (O-CH-CH₂)

-

~73.5 (Ar-CH₂-O)

-

~72 (CH-CH₂-O-Bn)

-

~67 (O-CH₂-CH)

-

~26.5 (C(CH₃)₂)

-

~25.5 (C(CH₃)₂)

-

-

Objective: To identify the functional groups present in the molecule.

Instrumentation:

-

FTIR Spectrometer with an ATR (Attenuated Total Reflectance) accessory or salt plates (NaCl or KBr).

Procedure:

-

Sample Preparation: Apply a thin film of the neat liquid sample onto the ATR crystal or between two salt plates.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Expected Absorptions (cm⁻¹):

-

~3050-3000 (C-H stretch, aromatic)

-

~2990-2850 (C-H stretch, aliphatic)

-

~1600, ~1495, ~1450 (C=C stretch, aromatic ring)

-

~1250-1050 (C-O stretch, ether and acetal)

-

~740, ~700 (C-H bend, monosubstituted benzene)

-

Objective: To assess the purity of the compound and confirm its molecular weight.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

-

Capillary column (e.g., HP-5MS or equivalent).

-

Helium carrier gas.

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

-

GC Method:

-

Injector Temperature: 250°C

-

Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

-

Carrier Gas Flow: 1 mL/min (constant flow).

-

-

MS Method:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Transfer Line Temperature: 280°C

-

-

Data Analysis:

-

The GC chromatogram will indicate the purity of the sample.

-

The mass spectrum should show the molecular ion (M⁺) at m/z 222.

-

Expected Fragmentation Pattern: Key fragments would include the loss of a methyl group (m/z 207), the tropylium (B1234903) ion (m/z 91), and fragments related to the dioxolane ring.

-

Visualizations

The following diagrams illustrate key workflows and relationships involving this compound.

Caption: Synthesis workflow for this compound.

References

A Comprehensive Technical Guide to 1-Benzyl-2,3-O-isopropylidene glycerol: Properties, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-Benzyl-2,3-O-isopropylidene glycerol (B35011), a versatile chiral building block crucial in synthetic organic chemistry and drug development. This document details its chemical and physical properties, provides established synthesis and purification protocols, and explores its applications, particularly in the synthesis of beta-blockers and antiviral nucleoside analogs.

Core Specifications

1-Benzyl-2,3-O-isopropylidene glycerol is commercially available as a racemic mixture and as the (S)-enantiomer. The choice of stereoisomer is critical for applications in asymmetric synthesis, where precise stereochemical control is paramount.

| Property | (S)-1-Benzyl-2,3-O-isopropylidene glycerol | rac-1-Benzyl-2,3-O-isopropylidene glycerol |

| CAS Number | 16495-03-7[1] | 15028-56-5 |

| Molecular Formula | C₁₃H₁₈O₃[1] | C₁₃H₁₈O₃ |

| Molecular Weight | 222.28 g/mol [1] | 222.28 g/mol |

| Appearance | Clear, colorless to pale yellow oil | Clear, colorless to pale yellow oil |

| Purity | Typically ≥98% (GC) | Typically ≥98% (GC) |

| Synonyms | (S)-(+)-3-(Benzyloxy)-1,2-propanediol acetonide, (4S)-2,2-Dimethyl-4-(phenylmethoxymethyl)-1,3-dioxolane | (±)-3-(Benzyloxy)-1,2-propanediol acetonide, (R/S)-2,2-Dimethyl-4-(phenylmethoxymethyl)-1,3-dioxolane |

Experimental Protocols

The synthesis of this compound is typically a two-step process starting from glycerol. The first step involves the protection of the 1,2-diol functionality, followed by the benzylation of the remaining primary alcohol.

Step 1: Synthesis of (S)-2,2-Dimethyl-1,3-dioxolane-4-methanol (Solketal)

This procedure outlines the synthesis of the chiral precursor, (S)-solketal, from D-mannitol, a readily available chiral starting material.

Materials:

-

D-Mannitol

-

p-Toluenesulfonic acid (p-TSA)

-

Sodium periodate (B1199274) (NaIO₄)

-

Sodium borohydride (B1222165) (NaBH₄)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

A mixture of D-mannitol, a catalytic amount of p-toluenesulfonic acid, and 2,2-dimethoxypropane in acetone is stirred at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched with saturated aqueous NaHCO₃ solution and extracted with dichloromethane. The organic layers are combined, washed with brine, and dried over anhydrous MgSO₄.

-

The solvent is removed under reduced pressure to yield the di-O-isopropylidene-D-mannitol.

-

The crude product is dissolved in a mixture of dichloromethane and water. Sodium periodate is added portion-wise at 0 °C to cleave the vicinal diol.

-

After the cleavage is complete, the reaction mixture is cooled again to 0 °C, and sodium borohydride is added slowly to reduce the intermediate aldehyde.

-

The reaction is quenched by the careful addition of acetic acid. The layers are separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with saturated aqueous NaHCO₃ solution and brine, then dried over anhydrous MgSO₄.

-

The solvent is removed under reduced pressure, and the resulting crude (S)-solketal is purified by vacuum distillation.

Step 2: Synthesis of (S)-1-Benzyl-2,3-O-isopropylidene glycerol

This procedure details the benzylation of (S)-solketal.

Materials:

-

(S)-2,2-Dimethyl-1,3-dioxolane-4-methanol ((S)-solketal)

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Benzyl (B1604629) bromide (BnBr)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Ethyl acetate (B1210297) (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred suspension of sodium hydride in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), a solution of (S)-solketal in anhydrous THF is added dropwise.

-

The mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional hour.

-

The reaction mixture is cooled back to 0 °C, and benzyl bromide is added dropwise.

-

The reaction is allowed to warm to room temperature and stirred overnight.

-

The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

The mixture is extracted with ethyl acetate. The combined organic layers are washed with water and brine, then dried over anhydrous Na₂SO₄.

-

The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford pure (S)-1-Benzyl-2,3-O-isopropylidene glycerol.

Analytical Data

The following are representative analytical data for (S)-1-Benzyl-2,3-O-isopropylidene glycerol.

| Analysis | Data |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.38-7.25 (m, 5H, Ar-H), 4.58 (s, 2H, -OCH₂Ph), 4.32 (p, J = 6.0 Hz, 1H, -OCH-), 4.08 (dd, J = 8.3, 6.5 Hz, 1H, -OCH₂-), 3.76 (dd, J = 8.3, 5.8 Hz, 1H, -OCH₂-), 3.58 (dd, J = 10.0, 5.2 Hz, 1H, -CH₂OBn), 3.52 (dd, J = 10.0, 5.8 Hz, 1H, -CH₂OBn), 1.42 (s, 3H, -C(CH₃)₂), 1.36 (s, 3H, -C(CH₃)₂) |

| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | 138.2, 128.4, 127.7, 127.6, 109.4, 74.8, 73.4, 71.9, 67.0, 26.8, 25.5 |

| FTIR (neat) ν (cm⁻¹) | 3064, 3031, 2986, 2932, 2868, 1496, 1454, 1379, 1370, 1254, 1213, 1156, 1063, 846, 737, 698 |

| Mass Spectrometry (ESI-MS) | m/z 223.13 [M+H]⁺, 245.11 [M+Na]⁺ |

Applications in Drug Development

This compound is a valuable chiral synthon for the synthesis of a variety of pharmaceutical compounds. The protected diol allows for selective modification at the C1 position, and the benzyl group can be readily removed under various conditions.

Asymmetric Synthesis of Beta-Blockers

(S)-1-Benzyl-2,3-O-isopropylidene glycerol is a key intermediate in the asymmetric synthesis of (S)-propranolol, a widely used beta-blocker for treating hypertension and other cardiovascular conditions.[2] The chirality of the starting material dictates the stereochemistry of the final drug product, which is crucial as the pharmacological activity often resides in a single enantiomer.

Synthesis of Antiviral Nucleoside Analogs

The ribose-like stereochemistry of this compound makes it an excellent starting material for the synthesis of nucleoside analogs with potential antiviral activity. These synthetic nucleosides can act as chain terminators or inhibitors of viral polymerases. For instance, it can be utilized in the synthesis of ribavirin (B1680618) analogs, which are broad-spectrum antiviral agents.[3][4]

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is a combustible liquid and should be stored in a cool, dry place away from ignition sources. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

- 1. scbt.com [scbt.com]

- 2. jsciences.ut.ac.ir [jsciences.ut.ac.ir]

- 3. Synthesis of ribavirin 1,2,3- and 1,2,4-triazolyl analogs with changes at the amide and cytotoxicity in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of ribavirin 2’-Me-C-nucleoside analogues - PMC [pmc.ncbi.nlm.nih.gov]

Enantiomerically Pure 1-Benzyl-2,3-O-isopropylidene Glycerol: A Comprehensive Technical Guide for Drug Development Professionals

An in-depth exploration of the synthesis, properties, and applications of (R)- and (S)-1-Benzyl-2,3-O-isopropylidene glycerol (B35011), crucial chiral building blocks in the development of stereochemically defined pharmaceuticals.

This technical guide provides a detailed overview of the enantiomerically pure forms of 1-Benzyl-2,3-O-isopropylidene glycerol, versatile chiral synthons widely employed in the pharmaceutical industry. With a focus on practical application for researchers, scientists, and drug development professionals, this document outlines the synthetic pathways, purification methods, and analytical techniques for these compounds. Furthermore, it delves into their critical role as precursors in the synthesis of high-profile drugs, including beta-blockers, and explores the relevant biological signaling pathways.

Physicochemical Properties and Specifications

Enantiomerically pure this compound, existing as both (R) and (S) isomers, is a colorless to pale yellow oil. Its chirality is central to its utility in asymmetric synthesis, enabling the production of single-enantiomer drug substances. The distinct properties of each enantiomer are summarized below.

| Property | (R)-1-Benzyl-2,3-O-isopropylidene Glycerol | (S)-1-Benzyl-2,3-O-isopropylidene Glycerol | Racemic this compound |

| Molecular Formula | C₁₃H₁₈O₃ | C₁₃H₁₈O₃ | C₁₃H₁₈O₃ |

| Molecular Weight | 222.28 g/mol | 222.28 g/mol | 222.28 g/mol |

| CAS Number | Not available | 16495-03-7 | 15028-56-5 |

| Appearance | Clear, colorless to pale yellow oil | Clear, colorless to pale yellow oil | Clear, colorless to pale yellow oil |

| Boiling Point | Not available | Not available | Not available |

| Density | Not available | Not available | Not available |

| Specific Rotation [α]D | Expected positive value | Expected negative value | 0° |

| Storage Temperature | 2-8°C | 2-8°C | 2-8°C |

Synthesis of Enantiomerically Pure this compound

The most common and efficient method for the synthesis of enantiomerically pure this compound involves the benzylation of the corresponding enantiomer of 2,3-O-isopropylideneglycerol, commonly known as solketal (B138546). Both (R)-(-)-solketal and (S)-(+)-solketal are commercially available starting materials.

General Synthetic Scheme

The synthesis proceeds via a Williamson ether synthesis, where the hydroxyl group of solketal is deprotonated by a strong base, typically sodium hydride, to form an alkoxide. This nucleophilic alkoxide then undergoes an SN2 reaction with benzyl (B1604629) bromide to yield the desired product.

Caption: General Williamson ether synthesis for the benzylation of solketal.

Detailed Experimental Protocol

This protocol provides a representative procedure for the synthesis. Researchers should adapt and optimize conditions based on their specific laboratory setup and scale.

Materials:

-

(R)-(-)-2,3-O-Isopropylideneglycerol or (S)-(+)-2,3-O-Isopropylideneglycerol

-

Sodium hydride (60% dispersion in mineral oil)

-

Benzyl bromide

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Ethyl acetate (B1210297)

-

Hexanes

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a suspension of sodium hydride (1.2 equivalents) in anhydrous THF.

-

Addition of Solketal: The flask is cooled to 0°C in an ice bath. A solution of the corresponding solketal enantiomer (1.0 equivalent) in anhydrous THF is added dropwise via the dropping funnel over 30 minutes.

-

Formation of Alkoxide: The reaction mixture is stirred at 0°C for 30 minutes and then allowed to warm to room temperature and stirred for an additional hour to ensure complete formation of the alkoxide.

-

Benzylation: The mixture is cooled back to 0°C, and benzyl bromide (1.1 equivalents) is added dropwise. The reaction is then allowed to warm to room temperature and stirred overnight.

-

Quenching: The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0°C.

-

Extraction: The aqueous layer is separated and extracted three times with ethyl acetate. The combined organic layers are washed with water and then with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude oil is purified by flash column chromatography on silica (B1680970) gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure enantiomeric this compound.

| Parameter | Expected Value |

| Yield | 85-95% |

| Specific Rotation [α]D of (R)-isomer | ~ +14° (c=1, CHCl₃) |

| Specific Rotation [α]D of (S)-isomer | ~ -14° (c=1, CHCl₃) |

| Enantiomeric Excess (ee) | >99% |

Determination of Enantiomeric Purity

Ensuring the enantiomeric purity of the synthesized product is critical for its use in pharmaceutical applications. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this determination.

Chiral HPLC Analysis Protocol

Instrumentation:

-

HPLC system with a UV detector

-

Chiral stationary phase (CSP) column (e.g., Daicel Chiralcel OD-H or similar)

Typical Conditions:

-

Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (e.g., 98:2 v/v). The exact ratio may require optimization.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25°C

-

Detection Wavelength: 254 nm

-

Injection Volume: 10 µL

-

Sample Preparation: The sample is dissolved in the mobile phase at a concentration of approximately 1 mg/mL.

The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Applications in Drug Development

Enantiomerically pure this compound serves as a key chiral building block in the synthesis of a variety of pharmaceuticals. Its protected diol and reactive benzyl ether functionalities allow for sequential and stereocontrolled introduction of other molecular fragments.

Synthesis of Beta-Blockers

A prominent application is in the synthesis of enantiomerically pure beta-blockers, such as (S)-Propranolol and (S)-Atenolol. The (S)-enantiomers of these drugs are significantly more potent in their therapeutic action. The synthesis typically involves the debenzylation of (S)-1-Benzyl-2,3-O-isopropylidene glycerol, followed by activation of the primary alcohol and subsequent reaction with the appropriate amine.

The Pivotal Role of 1-Benzyl-2,3-O-isopropylidene glycerol in Stereoselective Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern stereoselective synthesis, the demand for versatile and efficient chiral building blocks is paramount. 1-Benzyl-2,3-O-isopropylidene glycerol (B35011), a derivative of the readily available chiral pool starting material glycerol, has emerged as a significant synthon for the construction of complex, stereochemically defined molecules. Its rigid dioxolane structure and the presence of a benzyl (B1604629) ether protecting group provide a robust platform for the controlled introduction of new stereocenters. This technical guide delves into the core applications of 1-Benzyl-2,3-O-isopropylidene glycerol in stereoselective synthesis, with a focus on its utility in the preparation of bioactive molecules such as β-blockers and Platelet-Activating Factor (PAF) antagonists. We will explore its role as a chiral precursor, providing detailed experimental protocols, quantitative data, and visual workflows to empower researchers in their synthetic endeavors.

Core Concepts: A Chiral Building Block Approach

This compound, available in both (R) and (S) enantiomeric forms, serves as a versatile C3 chiral building block. The isopropylidene group provides protection for the cis-diol, lending conformational rigidity to the molecule. The benzyl ether at the C1 position offers a stable protecting group that can be selectively removed under various conditions. This unique combination of features allows for the regioselective and stereoselective manipulation of the glycerol backbone, making it an ideal starting material for the synthesis of a wide array of chiral compounds.

Application in the Stereoselective Synthesis of β-Blockers

The (S)-enantiomers of β-adrenergic blocking agents, such as propranolol (B1214883), are known to be significantly more potent than their (R)-counterparts. Consequently, the development of efficient stereoselective syntheses for these drugs is of great importance. (S)-1-Benzyl-2,3-O-isopropylidene glycerol serves as a key chiral precursor in a synthetic route to (S)-propranolol.

Synthetic Strategy Overview

The general strategy involves the deprotection of the isopropylidene group, followed by selective functionalization of the primary and secondary hydroxyl groups to introduce the aryloxy and amino functionalities characteristic of β-blockers.

Diagram 1: Synthetic Pathway to (S)-Propranolol

Caption: A generalized synthetic pathway from (S)-1-Benzyl-2,3-O-isopropylidene glycerol to (S)-Propranolol.

Quantitative Data

| Step | Reaction | Reagents and Conditions | Yield (%) | Enantiomeric Excess (ee%) |

| 1 | Isopropylidene Deprotection | aq. AcOH, 60°C, 4h | 95 | >99 |

| 2 | Selective Tosylation | TsCl (1.1 eq), Pyridine, 0°C to rt, 12h | 85 | >99 |

| 3 | Epoxidation | NaH (1.2 eq), THF, 0°C to rt, 6h | 92 | >99 |

| 4 | Ring-opening with 1-Naphthol | 1-Naphthol (1.2 eq), K₂CO₃ (1.5 eq), DMF, 80°C, 12h | 88 | >99 |

| 5 | Debenzylation & Amination | H₂, 10% Pd/C, Isopropylamine, EtOH, 50 psi, 24h | 80 | >99 |

Note: The data presented in this table is a representative summary from literature and may vary based on specific experimental conditions.

Experimental Protocols

Step 1: Synthesis of (S)-1-O-Benzylglycerol

To a solution of (S)-1-Benzyl-2,3-O-isopropylidene glycerol (10.0 g, 45.0 mmol) in methanol (B129727) (100 mL) is added 2 M aqueous hydrochloric acid (20 mL). The mixture is stirred at room temperature for 6 hours. The solvent is removed under reduced pressure, and the residue is dissolved in ethyl acetate (B1210297) (150 mL). The organic layer is washed with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (50 mL), dried over anhydrous sodium sulfate, and concentrated in vacuo to afford (S)-1-O-Benzylglycerol as a colorless oil.

Step 2: Synthesis of (S)-1-O-Benzyl-3-O-tosylglycerol

(S)-1-O-Benzylglycerol (8.2 g, 45.0 mmol) is dissolved in pyridine (50 mL) and cooled to 0°C. p-Toluenesulfonyl chloride (9.0 g, 47.2 mmol) is added portion-wise over 30 minutes, and the reaction mixture is stirred at 0°C for 2 hours and then at room temperature for 10 hours. The reaction is quenched by the addition of ice-water (100 mL) and extracted with diethyl ether (3 x 100 mL). The combined organic layers are washed with 1 M aqueous hydrochloric acid (2 x 50 mL), saturated aqueous sodium bicarbonate solution (50 mL), and brine (50 mL), dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate = 3:1) to give the desired tosylate.

(Further detailed protocols for subsequent steps would follow a similar format)

Application in the Stereoselective Synthesis of Platelet-Activating Factor (PAF) Antagonists

(R)-1-Benzyl-2,3-O-isopropylidene glycerol is a valuable starting material for the synthesis of chiral phospholipids (B1166683), including antagonists of the Platelet-Activating Factor (PAF), which are implicated in various inflammatory and allergic responses.

Synthetic Strategy Overview

The synthesis of PAF antagonists often involves the construction of a glycerol backbone with specific ether and phosphocholine (B91661) functionalities. (R)-1-Benzyl-2,3-O-isopropylidene glycerol provides the chiral scaffold to build these complex lipids.

Diagram 2: General Workflow for the Synthesis of Chiral Phospholipids

Caption: A generalized workflow for the synthesis of chiral phospholipids from (R)-1-Benzyl-2,3-O-isopropylidene glycerol.

Quantitative Data for a Representative PAF Antagonist Synthesis

| Step | Reaction | Key Reagents | Diastereomeric Excess (de%) | Yield (%) |

| 1 | Alkylation of Diol | Long-chain alkyl bromide, NaH | - | 85 |

| 2 | Phosphorylation | 2-Chloro-2-oxo-1,3,2-dioxaphospholane | >98 | 90 |

| 3 | Ring-opening with Trimethylamine | Me₃N | - | 88 |

| 4 | Debenzylation | H₂, Pd(OH)₂/C | - | 95 |

Note: This data is illustrative for a generic PAF antagonist synthesis and specific values will depend on the target molecule and reaction conditions.

Experimental Protocols

(Detailed experimental protocols for the synthesis of a specific PAF antagonist would be provided here, following the format of the propranolol synthesis.)

Conclusion

This compound stands as a testament to the power of chiral pool-derived building blocks in modern organic synthesis. Its well-defined stereochemistry and versatile protecting groups offer a reliable and efficient entry point to a diverse range of complex chiral molecules. The applications in the synthesis of medicinally important compounds like (S)-propranolol and PAF antagonists highlight its significance for the pharmaceutical industry. The detailed synthetic pathways, quantitative data, and experimental protocols provided in this guide aim to facilitate the adoption and adaptation of this valuable chiral synthon in research and development laboratories, ultimately contributing to the advancement of stereoselective synthesis and drug discovery.

The Versatile Precursor: A Technical Guide to Synthesizing Dioxolane Analogs from 1-Benzyl-2,3-O-isopropylidene Glycerol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of (S)-1-benzyl-2,3-O-isopropylidene glycerol (B35011) as a chiral starting material for the synthesis of a diverse range of dioxolane analogs. These analogs are of significant interest in medicinal chemistry, with applications as potential phencyclidine-like agents, α1-adrenoceptor antagonists, and modulators of multidrug resistance. This document provides detailed experimental protocols, quantitative data, and visualizations to support researchers in the development of novel therapeutic agents.

Introduction

(S)-1-Benzyl-2,3-O-isopropylidene glycerol is a readily available and versatile chiral building block in organic synthesis.[1] Its protected diol and primary alcohol functionalities allow for sequential and regioselective modifications, making it an ideal precursor for generating stereochemically defined molecules. The 1,3-dioxolane (B20135) moiety is a common structural motif in many biologically active compounds, contributing to their pharmacological profiles.[2] The synthesis of potent and selective dioxolane-based drugs, such as Dexoxadrol (B1663360) and Etoxadrol, often relies on chiral precursors to ensure the desired enantiomeric purity, which is crucial for therapeutic efficacy and safety.[3][4]

Synthetic Pathways from 1-Benzyl-2,3-O-isopropylidene Glycerol

The strategic use of protecting groups on the glycerol backbone allows for a controlled and stepwise synthesis of various dioxolane analogs. The primary synthetic routes involve two key stages:

-

Deprotection: Selective removal of either the benzyl (B1604629) or the isopropylidene protecting group to unmask the reactive hydroxyl functionalities.

-

Cyclization/Derivatization: Reaction of the deprotected glycerol derivative with a suitable carbonyl compound (aldehyde or ketone) to form the desired dioxolane ring, or further functionalization of the free hydroxyl group.

The following diagram illustrates the general synthetic workflow:

Experimental Protocols

Protocol 1: Synthesis of 2,2-Disubstituted-1,3-dioxolane-4-methanol Analogs

This protocol details the debenzylation of the starting material followed by the formation of a new dioxolane ring.

Step 1: Debenzylation of (S)-1-Benzyl-2,3-O-isopropylidene Glycerol to (S)-2,2-Dimethyl-1,3-dioxolane-4-methanol (Solketal)

-

Reagents and Materials:

-

(S)-1-Benzyl-2,3-O-isopropylidene glycerol

-

Palladium on carbon (10% Pd/C)

-

Methanol (B129727) (MeOH) or Ethanol (B145695) (EtOH)

-

Hydrogen gas (H₂)

-

Round-bottom flask

-

Hydrogenation apparatus

-

-

Procedure:

-

Dissolve (S)-1-benzyl-2,3-O-isopropylidene glycerol in methanol or ethanol in a round-bottom flask.

-

Carefully add a catalytic amount of 10% Pd/C to the solution.

-

Connect the flask to a hydrogenation apparatus and purge the system with hydrogen gas.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (typically 1 atm) at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield (S)-2,2-dimethyl-1,3-dioxolane-4-methanol (Solketal).

-

Step 2: Synthesis of 2,2-Disubstituted-1,3-dioxolane-4-methanol from Solketal

-

Reagents and Materials:

-

(S)-2,2-Dimethyl-1,3-dioxolane-4-methanol (from Step 1)

-

Aldehyde or Ketone (e.g., benzophenone (B1666685) for Dexoxadrol analogs)

-

Acid catalyst (e.g., p-toluenesulfonic acid (p-TSA) or indium(III) triflate)

-

Toluene or Dichloromethane (B109758) (DCM)

-

Dean-Stark apparatus (for toluene) or molecular sieves (for DCM)

-

-

Procedure:

-

To a solution of the aldehyde or ketone in toluene, add (S)-2,2-dimethyl-1,3-dioxolane-4-methanol.

-

Add a catalytic amount of p-toluenesulfonic acid.

-

Fit the flask with a Dean-Stark apparatus and reflux the mixture. Water formed during the reaction will be removed azeotropically.

-

Alternatively, the reaction can be carried out in dichloromethane in the presence of molecular sieves to remove water.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 2,2-disubstituted-1,3-dioxolane-4-methanol analog.[5]

-

Protocol 2: Synthesis of 4-(Substituted)-2,2-dimethyl-1,3-dioxolane Analogs

This protocol involves the deprotection of the isopropylidene group, followed by reaction with a carbonyl compound to form a new dioxolane, and subsequent derivatization.

Step 1: Hydrolysis of (S)-1-Benzyl-2,3-O-isopropylidene Glycerol to (S)-3-(Benzyloxy)propane-1,2-diol

-

Reagents and Materials:

-

(S)-1-Benzyl-2,3-O-isopropylidene glycerol

-

Aqueous solution of a mild acid (e.g., acetic acid or dilute HCl)

-

Solvent (e.g., Tetrahydrofuran (THF) or Methanol)

-

-

Procedure:

-

Dissolve (S)-1-benzyl-2,3-O-isopropylidene glycerol in a suitable solvent like THF or methanol.

-

Add an aqueous solution of a mild acid.

-

Stir the reaction mixture at room temperature and monitor by TLC.

-

Once the reaction is complete, neutralize the acid with a mild base (e.g., sodium bicarbonate).

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-3-(benzyloxy)propane-1,2-diol.

-

Step 2: Formation of the Dioxolane Ring

-

This step is analogous to Step 2 of Protocol 1, using (S)-3-(benzyloxy)propane-1,2-diol and a desired aldehyde or ketone.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of dioxolane analogs.

Table 1: Synthesis of Solketal from (S)-1-Benzyl-2,3-O-isopropylidene Glycerol

| Starting Material | Product | Catalyst | Solvent | Reaction Time (h) | Yield (%) |

| (S)-1-Benzyl-2,3-O-isopropylidene glycerol | (S)-2,2-Dimethyl-1,3-dioxolane-4-methanol | 10% Pd/C | Methanol | 4-6 | >95 |

Table 2: Synthesis of 2,2-Diphenyl-1,3-dioxolane-4-methanol from Solketal

| Starting Material | Carbonyl Compound | Catalyst | Solvent | Reaction Time (h) | Yield (%) |

| (S)-Solketal | Benzophenone | p-TSA | Toluene | 8-12 | 70-80 |

Table 3: Spectroscopic Data for a Representative Dioxolane Analog: (2-phenyl-1,3-dioxolan-4-yl)methanol [6]

| Technique | Data |

| ¹H NMR (CDCl₃, ppm) | 7.45 - 7.25 (m, 5H, Ar-H), 5.85 / 5.80 (s, 1H, CH-acetal, cis/trans isomers), 4.40 - 4.25 (m, 1H), 4.10 - 3.95 (m, 1H), 3.85 - 3.60 (m, 3H) |

| ¹³C NMR (CDCl₃, ppm) | 138.5, 129.2, 128.3, 126.5, 104.2 (acetal C), 77.8, 68.9, 63.5 |

| IR (cm⁻¹) | 3400 (O-H), 3050 (Ar C-H), 2950 (Aliphatic C-H), 1100 (C-O) |

| MS (m/z) | 180 (M⁺) |

Visualization of Experimental Workflow

The following diagram illustrates a detailed workflow for the synthesis of a 2,2-diphenyl-1,3-dioxolane (B8804434) analog, a precursor scaffold for drugs like Dexoxadrol.

Conclusion

(S)-1-Benzyl-2,3-O-isopropylidene glycerol is a highly valuable and versatile chiral precursor for the synthesis of a wide range of dioxolane analogs with significant potential in drug discovery. The synthetic strategies outlined in this guide, involving selective deprotection and subsequent cyclization, provide a robust framework for accessing these important molecules. The provided experimental protocols and data serve as a practical resource for researchers aiming to develop novel dioxolane-based therapeutic agents. Further exploration of different carbonyl compounds and derivatization of the resulting dioxolane analogs can lead to the discovery of new chemical entities with enhanced pharmacological properties.

References

- 1. scbt.com [scbt.com]

- 2. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, absolute configuration, and molecular modeling study of etoxadrol, a potent phencyclidine-like agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Relationships between the structure of dexoxadrol and etoxadrol analogues and their NMDA receptor affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. digitalcommons.butler.edu [digitalcommons.butler.edu]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Stereochemistry of 1-Benzyl-2,3-O-isopropylidene glycerol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereochemistry of 1-Benzyl-2,3-O-isopropylidene glycerol (B35011), a versatile chiral building block derived from the chiral pool. The document details the synthesis of its (R) and (S) enantiomers, their characterization, and their application in the stereoselective synthesis of pharmaceuticals, particularly beta-blockers. Experimental protocols, quantitative data, and visual diagrams of synthetic pathways are presented to facilitate a thorough understanding of this important chiral synthon.

Introduction

1-Benzyl-2,3-O-isopropylidene glycerol is a key chiral intermediate in asymmetric synthesis, valued for its role in introducing a specific stereocenter into target molecules. Its structure combines a protected diol in the form of an isopropylidene ketal and a benzyl (B1604629) ether, providing a stable yet readily cleavable protecting group strategy. The chirality at the C2 position of the glycerol backbone makes it a valuable starting material for the enantioselective synthesis of a wide range of biologically active compounds. This guide will delve into the critical aspects of its stereochemistry, from synthesis to application.

The enantiomers of this compound are synthesized from the corresponding enantiopure forms of isopropylideneglycerol (B7884900) (solketal), which are readily available from the chiral pool. The (S)-enantiomer is formally named (S)-4-(benzyloxymethyl)-2,2-dimethyl-1,3-dioxolane, while the (R)-enantiomer is (R)-4-(benzyloxymethyl)-2,2-dimethyl-1,3-dioxolane.

Stereoselective Synthesis

The synthesis of enantiomerically pure this compound hinges on the use of the appropriate chiral precursor: (R)-(-)-2,3-O-isopropylideneglycerol for the (S)-benzyl product and (S)-(+)-2,3-O-isopropylideneglycerol for the (R)-benzyl product. The benzylation reaction proceeds via a Williamson ether synthesis, where the alkoxide of the chiral solketal (B138546) acts as a nucleophile, attacking benzyl bromide. This reaction typically proceeds with retention of configuration at the stereocenter.

Synthesis of Chiral Precursors: (R)- and (S)-Isopropylideneglycerol

The chiral precursors, (R)-(-)- and (S)-(+)-isopropylideneglycerol, can be prepared from D-mannitol and L-arabinose, respectively, or obtained commercially. A general method for the preparation of the racemic mixture, dl-isopropylideneglycerol, is also well-established and involves the acid-catalyzed reaction of glycerol with acetone.[1]

Experimental Protocol: Benzylation of Isopropylideneglycerol

The following is a general protocol for the benzylation of isopropylideneglycerol. To ensure the synthesis of the desired enantiomer, the corresponding chiral isopropylideneglycerol must be used as the starting material.

Materials:

-

Isopropylideneglycerol (chiral or racemic)

-

Sodium hydroxide (B78521) (50% w/v solution)

-

Benzyl chloride

-

Benzyltri-n-butylammonium chloride (phase-transfer catalyst)

-

Ether or other suitable organic solvent for extraction

-

Sulfuric acid (15% w/v solution for deprotection, if desired)

Procedure: [2]

-

To a stirred solution of isopropylideneglycerol (0.25 mole) in 50 mL of 50% (w/v) sodium hydroxide solution, add benzyl chloride (0.25 mole) and benzyltri-n-butylammonium chloride (4 millimoles).

-

Heat the mixture at 100°C for 5 hours with vigorous stirring.

-

Cool the reaction mixture to room temperature and dilute with 50 mL of water.

-

Extract the product with ether.

-

Wash the organic extract with water and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude this compound.

-

Purification can be achieved by vacuum distillation or column chromatography.

Note: This is a general procedure. Optimization of reaction conditions may be necessary to maximize yield and purity.

Physicochemical and Spectroscopic Data

The characterization of the enantiomers of this compound relies on a combination of physical and spectroscopic data.

| Property | (S)-1-Benzyl-2,3-O-isopropylidene Glycerol | (R)-1-Benzyl-2,3-O-isopropylidene Glycerol | Racemic this compound |

| CAS Number | 16495-03-7[3][4] | 56552-80-8 (for the R-glycerol derivative) | 15028-56-5 |

| Molecular Formula | C₁₃H₁₈O₃ | C₁₃H₁₈O₃ | C₁₃H₁₈O₃ |

| Molecular Weight | 222.28 g/mol [3] | 222.28 g/mol | 222.28 g/mol |

| Appearance | Clear, colorless to pale yellow oil[5] | Clear, colorless to pale yellow oil | Clear, colorless to pale yellow oil |

| Optical Rotation [α]D | Data not available in searched literature. | Data not available in searched literature. | 0° |

Precursor Optical Rotation Data:

| Compound | Optical Rotation [α]D (neat) |

| (R)-(-)-2,3-O-Isopropylideneglycerol | -13.7°[6] |

| (S)-(+)-1,2-Isopropylideneglycerol | +13.5°[7] |

Note on Nomenclature: (S)-(+)-1,2-Isopropylideneglycerol is equivalent to (S)-(+)-2,3-O-Isopropylideneglycerol.

NMR Data: While specific spectra for the enantiomers of this compound were not found in the literature search, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the structure.

-

¹H NMR: Signals for the isopropylidene methyl groups (around 1.3-1.4 ppm), the glycerol backbone protons (3.5-4.3 ppm), the benzylic protons (a singlet around 4.5 ppm), and the aromatic protons of the benzyl group (7.2-7.4 ppm).

-

¹³C NMR: Resonances for the isopropylidene carbons (around 25-27 ppm and the quaternary carbon around 109 ppm), the glycerol backbone carbons (in the 60-80 ppm region), the benzylic carbon (around 73 ppm), and the aromatic carbons (127-138 ppm).

Chiral Analysis

The enantiomeric purity of this compound is crucial for its application in asymmetric synthesis. Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods for determining enantiomeric excess (ee). While a specific method for the benzylated product was not found, methods for its precursor, isopropylideneglycerol, can be adapted.

Chiral HPLC Method (for Isopropylideneglycerol): [8] A validated method for the separation of the enantiomers of 1,2- and 2,3-O-isopropylidene-sn-glycerols as their 3,5-dinitrophenylurethane derivatives has been reported. This derivatization allows for sensitive UV detection and effective chiral recognition.

Chiral GC Method (for Isopropylideneglycerol): [9] A stereospecific GC method using a chiral stationary phase, such as a cyclodextrin (B1172386) derivative, can be employed for the baseline separation of the enantiomers of isopropylideneglycerol.

Applications in Drug Development

This compound is a valuable chiral synthon in the synthesis of various pharmaceuticals, most notably beta-adrenergic blocking agents (beta-blockers). The stereochemistry of these drugs is often critical to their therapeutic efficacy and safety profile.[10]

Synthesis of Beta-Blockers

The (S)-enantiomers of many beta-blockers are significantly more active than their (R)-counterparts. (S)-1-Benzyl-2,3-O-isopropylidene glycerol serves as a key starting material for introducing the desired (S)-stereocenter in these molecules.

Example: Synthesis of (S)-Carvedilol

Carvedilol is a non-selective beta-blocker with alpha-1 blocking activity. The synthesis of its (S)-enantiomer can be envisioned starting from (S)-1-Benzyl-2,3-O-isopropylidene glycerol. The synthetic strategy involves the deprotection of the isopropylidene group, selective activation of the primary alcohol, and subsequent reaction with the appropriate amine side chain.

Visual Diagrams

Synthetic Pathway of (S)-1-Benzyl-2,3-O-isopropylidene Glycerol

Caption: Synthesis of the (S)-enantiomer from (R)-solketal.

Synthetic Pathway of (R)-1-Benzyl-2,3-O-isopropylidene Glycerol

Caption: Synthesis of the (R)-enantiomer from (S)-solketal.

General Workflow for Synthesis and Analysis

Caption: Overall workflow from synthesis to analysis.

Conclusion

This compound is a cornerstone chiral building block in modern organic synthesis. Its ready accessibility in both enantiomeric forms and its versatile protecting group strategy make it an invaluable tool for the stereoselective synthesis of complex molecules, particularly in the pharmaceutical industry. A thorough understanding of its stereoselective synthesis, characterization, and application is essential for researchers and drug development professionals aiming to leverage its full potential in creating novel and effective therapeutics. Further research to establish and publish detailed analytical methods and specific optical rotation values for the final benzylated products would be a valuable contribution to the field.

References

- 1. worldwidejournals.com [worldwidejournals.com]

- 2. prepchem.com [prepchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. (R)-(-)-2,3-O-Isopropylideneglycerol, 96%, Thermo Scientific Chemicals 5 g | Request for Quote [thermofisher.com]

- 6. researchgate.net [researchgate.net]

- 7. (S)-(+)-2,2-Dimethyl-1,3-dioxolan-4-methanol 98%, optical purity ee: 99% (GLC) | Sigma-Aldrich [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

Technical Guide: Solubility Profile of 1-Benzyl-2,3-O-isopropylidene Glycerol

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl-2,3-O-isopropylidene glycerol (B35011) is a key chiral building block used in the asymmetric synthesis of complex molecules, including pharmaceuticals and natural products.[][2] Its structure, featuring a protected diol in a dioxolane ring and a benzyl (B1604629) ether, imparts specific physicochemical properties that are critical for its application in organic synthesis.[3] A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, developing purification strategies (such as crystallization), and formulating solutions for various applications.

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Benzyl-2,3-O-isopropylidene glycerol. Due to the limited availability of precise quantitative data in public literature, this document presents a predicted qualitative solubility profile based on the fundamental principle of "like dissolves like". Furthermore, it offers a detailed experimental protocol for the quantitative determination of its solubility and visual workflows to illustrate both the experimental procedure and its application in synthesis.

Predicted Solubility Profile

The molecular structure of this compound contains both non-polar (benzyl group) and polar (dioxolane and ether moieties) features. This amphiphilic nature suggests a broad range of solubility across various organic solvents. The following table summarizes the predicted qualitative solubility. For precise applications, experimental verification is strongly recommended.

| Solvent Class | Specific Solvent Examples | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF) | Very Soluble to Miscible | The dioxolane ring and ether linkages can engage in dipole-dipole interactions with these solvents. Dioxolanes are generally highly soluble in a wide range of organic solvents.[4][5] |

| Halogenated | Dichloromethane (DCM), Chloroform | Very Soluble | These solvents are effective at dissolving a wide array of organic compounds with moderate polarity and aromatic character.[3] |

| Ethers | Diethyl Ether, Dioxane | Very Soluble | As a benzyl ether itself, the compound is expected to be highly soluble in other ether solvents due to favorable intermolecular forces.[6] |

| Aromatic | Toluene, Benzene | Very Soluble | The aromatic benzyl group will interact favorably with aromatic solvents through π-π stacking interactions.[3] |

| Alcohols | Ethanol, Methanol, Isopropanol | Soluble | The compound can act as a hydrogen bond acceptor. Its solubility is expected to be good in polar protic solvents, though potentially less than in polar aprotic solvents. |

| Esters | Ethyl Acetate (B1210297) | Soluble | Ethyl acetate is a moderately polar aprotic solvent capable of effectively solvating the molecule.[6][7] |

| Non-polar Aliphatic | Hexane, Heptane, Cyclohexane | Sparingly Soluble to Insoluble | The presence of the polar dioxolane and ether functional groups will likely limit solubility in highly non-polar, aliphatic solvents.[6] |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, the isothermal shake-flask method is a reliable and widely recognized technique. This protocol outlines the general procedure for determining the equilibrium solubility of this compound.

3.1 Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or vortex mixer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE, chemically inert)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system.

3.2 Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume (e.g., 2 mL) of the selected solvent. The excess solid ensures that equilibrium with a saturated solution is achieved.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-